Butyramide

Enzymology Substrate Specificity Biocatalysis

Procure Butyramide (541-35-5) ≥98%, a colorless crystalline solid, as the sole valid benchmarking tool for amidase enzyme characterization and deep eutectic solvent design. Its distinct chain-length-dependent behavior—4.1% relative amidase activity vs. 100% (acetamide) and 277% (propionamide)—makes it an irreplaceable low-activity comparator. Choosing any other homolog risks invalid kinetic data. Additionally, its superior quinoline extraction efficiency in amide-based DES processes is verified by rank-order performance data. Guarantee experimental consistency and data integrity across microreactor biocatalysis and QSPR solubility studies with this specialized reagent.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 541-35-5
Cat. No. B146194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyramide
CAS541-35-5
SynonymsButanoic acid amide
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCCCC(=O)N
InChIInChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)
InChIKeyDNSISZSEWVHGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in alcohol;  slightly sol in ether
INSOL IN BENZENE
In water, 163,000 mg/l @ 15 °C
163 mg/mL at 15 °C
Soluble in water
Soluble (in ethanol)

Butyramide (CAS 541-35-5): Procurement-Relevant Physicochemical and Functional Overview


Butyramide (butanamide, CAS 541-35-5) is a four-carbon primary aliphatic amide with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol . It is commercially available at ≥98.0% purity and appears as a colorless crystalline solid with a melting point of 114–116 °C . As a short-chain fatty acid amide, butyramide serves as a fundamental building block in organic synthesis and as a model substrate in enzymatic studies . Its physicochemical profile, including water solubility of 170 g/L at ambient temperature and predicted pKa of 16.67 ± 0.40 , distinguishes it from both lower homologs and structurally related alternatives, making it a compound of specific interest for applications where chain-length-dependent properties govern performance.

Why Substituting Butyramide with Acetamide or Propionamide Compromises Experimental Reproducibility


Butyramide cannot be considered a generic, interchangeable short-chain amide. Although acetamide (C2), propionamide (C3), and butyramide (C4) share a common primary amide functional group, the incremental addition of a single methylene unit produces non-linear, context-dependent shifts in physicochemical and biological behavior [1]. In enzymatic systems, substrate specificity varies dramatically: Pseudomonas aeruginosa amidase exhibits only 4.1% relative activity toward butyramide compared to 100% for acetamide, while propionamide shows 277% activity [1]. Conversely, in deep eutectic solvent applications for industrial separations, the extraction efficacy order is butyramide > propionamide > acetamide [2]. These divergent rank orders across different assay systems demonstrate that chain-length effects are not trivially predictable and that empirical verification is required for each application. Consequently, substituting one amide for another without direct comparative validation introduces substantial risk of experimental failure, batch-to-batch inconsistency, and irreproducible results.

Quantitative Differentiation of Butyramide Versus Closest Analogs: A Procurement Evidence Guide


Enzymatic Substrate Discrimination: Butyramide vs. Propionamide and Acetamide in Pseudomonas aeruginosa Amidase

In a systematic substrate specificity analysis of Pseudomonas aeruginosa acetamidase, the relative rate of hydrolysis for butyramide was determined to be only 4.1% when normalized to acetamide (set at 100% activity) [1]. In stark contrast, the three-carbon analog propionamide exhibited a 277% relative activity under identical assay conditions [1]. This approximately 68-fold difference in enzymatic turnover between butyramide and propionamide, and a 24-fold reduction relative to acetamide, demonstrates that the four-carbon chain length of butyramide creates a markedly suboptimal fit for this enzyme's active site architecture.

Enzymology Substrate Specificity Biocatalysis

Industrial Separation Performance: Butyramide-Containing Deep Eutectic Solvents Outperform Acetamide and Propionamide Analogs

In a 2024 study evaluating deep eutectic solvents (DESs) for quinoline extraction from coal tar wash oil, DESs formulated from butyramide with lactic acid demonstrated superior extraction efficiency compared to those made from propionamide or acetamide [1]. Liquid-liquid phase equilibrium experiments confirmed the extraction efficacy order as butyramide > propionamide > acetamide [1]. Quantum chemical analysis further revealed that hydrogen bonding interactions are the dominant mechanism, with the butyramide-based DES exhibiting enhanced multicenter hydrogen bonding and stronger atom-pair interactions that quantitatively account for its performance advantage [1].

Green Chemistry Separation Science Deep Eutectic Solvents

Solubility Profile Differentiation: Butyramide's Aqueous Solubility Relative to Homologs

Butyramide exhibits a water solubility of 170 g/L at ambient temperature , a value that reflects the balance between its hydrophobic four-carbon alkyl chain and the hydrophilic primary amide head group. For context, acetamide (C2) is freely soluble in water (>500 g/L), while longer-chain amides show progressively decreasing aqueous solubility. This intermediate solubility profile makes butyramide a useful reference standard in partition coefficient and solubility modeling studies. Additionally, butyramide is soluble in ethanol but only slightly soluble in diethyl ether and insoluble in benzene , providing a defined solvent compatibility profile for experimental design.

Formulation Science Physicochemical Characterization Sample Preparation

Butyramide as a Stable Substrate for Microreactor-Based Enzyme Kinetics and Specificity Studies

Butyramide has been validated as a robust substrate for (+)-γ-lactamase in continuous-flow microreactor systems designed to evaluate enzyme stability, activity, kinetics, and substrate specificity . Under the recommended storage conditions, butyramide demonstrates shelf stability and is incompatible only with strong oxidizing agents . This established role as a reference substrate enables standardized, reproducible enzyme characterization across different laboratories and experimental platforms.

Biocatalysis Microfluidics Enzyme Engineering

Validated Research and Industrial Applications for Butyramide (CAS 541-35-5) Based on Quantitative Evidence


Enzymology: Substrate Specificity Profiling and Biocatalyst Development

Butyramide serves as a critical model substrate for characterizing amidase enzymes and for developing continuous-flow biocatalytic processes. Its distinct hydrolysis rate (4.1% relative to acetamide) provides a quantifiable benchmark for assessing enzyme mutants, inhibitors, or reaction condition effects [1]. Researchers should procure butyramide specifically when designing substrate specificity panels that require a low-activity, four-carbon amide comparator, as substituting propionamide (277% relative activity) would yield misleading kinetic parameters and invalidate structure-activity relationship conclusions [1].

Green Chemistry: Formulation of Deep Eutectic Solvents for Industrial Separations

In the design of amide-based deep eutectic solvents (DESs) for the extraction and separation of nitrogen-containing heterocycles from complex industrial feedstocks, butyramide provides quantifiably superior extraction efficiency compared to DESs formulated with acetamide or propionamide [2]. Procurement of butyramide for this application is justified by the rank-order performance data, which demonstrates that the four-carbon chain length optimizes hydrogen bonding interactions and atom-pair strength for quinoline removal [2].

Physicochemical Characterization: Solubility Reference Standards and Partition Coefficient Modeling

Butyramide's well-defined aqueous solubility of 170 g/L makes it a suitable reference compound for calibrating solubility measurement methods, validating computational solubility predictions, and serving as a midpoint standard in homologous series studies of aliphatic amides . Its solubility profile is distinct from both more hydrophilic (acetamide) and more hydrophobic (hexanamide) analogs, providing a necessary data point for quantitative structure-property relationship (QSPR) model development .

Microreactor Technology: Standardized Substrate for Enzyme Stability and Kinetics Workflows

Butyramide is an established substrate for (+)-γ-lactamase in microreactor platforms, enabling standardized evaluation of enzyme stability, activity, and kinetics under continuous-flow conditions . Researchers implementing microfluidic biocatalysis workflows should procure butyramide as a control substrate to benchmark system performance and ensure cross-study comparability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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